3-cyclopropyl-1-methyl-1H-pyrazol-4-amine
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Overview
Description
3-cyclopropyl-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a cyclopropyl group attached to the third carbon, a methyl group attached to the first nitrogen, and an amine group attached to the fourth carbon of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-one, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-cyclopropyl-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride: A salt form with similar properties but different solubility and stability characteristics.
3-chloro-1-methyl-1H-pyrazol-4-amine:
4-amino-1-methylpyrazole: A structurally related compound with different substitution patterns and reactivity .
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds with potential biological activity and industrial applications .
Properties
IUPAC Name |
3-cyclopropyl-1-methylpyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-4-6(8)7(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXFUFFDVQDDMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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